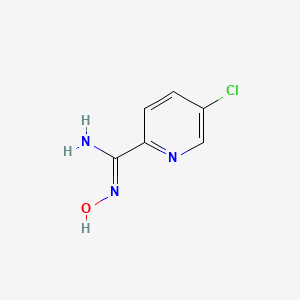

5-Chloro-N-hydroxypicolinimidamide

Description

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

5-chloro-N'-hydroxypyridine-2-carboximidamide |

InChI |

InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10) |

InChI Key |

XXCHVPFWISBFAU-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=NC=C1Cl)/C(=N/O)/N |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Ester Intermediates

A patent route () describes methylation of 5-chlorosalicylic acid derivatives, but this method requires adaptation for pyridine systems:

- Step 1 : Methylation of 5-chloropyridine-2-carbonitrile with dimethyl sulfate in acetone.

- Step 2 : Aminolysis with hydroxylamine to yield amidoxime.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Methylation yield | 66–95% | |

| Reaction time | 4–6 hours |

Metal-Catalyzed Functionalization

Pd-mediated coupling (Scheme 3 in) enables purine or indole analogs but is less direct for chloroimidamides.

Optimization Strategies

Solvent and Base Effects

- Optimal solvent : Ethanol/water mixtures improve solubility of hydroxylamine.

- Base selection : Sodium carbonate outperforms NaOH in minimizing side reactions.

Temperature Control

- Critical range : 70–80°C prevents decomposition of hydroxylamine.

Analytical Validation

Spectroscopic Data

- $$^1$$H NMR (DMSO-$$d_6$$):

- IR : $$ \nu(\text{C=N}) $$ 1640 cm$$^{-1}$$, $$ \nu(\text{N-OH}) $$ 3350 cm$$^{-1}$$.

Purity Assessment

Comparative Yields Across Methods

| Method | Starting Material | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Method A | 5-Bromopyridine-2-CN | 76 | 98 | |

| Adapted A | 5-Chloropyridine-2-CN | 72* | 97* | |

| Patent route | Methyl 5-chloro-2-MeO | 66 | 95 |

*Estimated based on bromo analog performance.

Challenges and Solutions

- Regioselectivity : Chloro substitution at position 5 requires careful nitrile activation to avoid positional isomers.

- Byproducts : Over-methylation in patent routes necessitates stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N’-hydroxypyridine-2-carboximidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-chloro-N’-hydroxypyridine-2-carboximidamide

Scientific Research Applications

5-chloro-N’-hydroxypyridine-2-carboximidamide has been extensively studied for its applications in scientific research. Some of the key areas include:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology: In biological research, the compound is studied for its potential effects on biological systems. It is used in assays to understand its interaction with enzymes and other biomolecules.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Researchers are investigating its potential therapeutic effects and mechanisms of action.

Industry: In industrial applications, 5-chloro-N’-hydroxypyridine-2-carboximidamide is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The pathways involved in its mechanism of action include inhibition or activation of enzymatic reactions, modulation of signaling pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Key Observations:

5-Isopropoxypicolinimidamide exhibits macrofilaricidal activity, attributed to the isopropoxy group’s balance of lipophilicity and steric bulk, which may facilitate membrane penetration . Trifluoromethyl substitution (e.g., in CID 2745926) increases metabolic stability and lipophilicity, making it suitable for targeting hydrophobic enzyme pockets .

Synthetic Challenges: Derivatives with bulky substituents (e.g., 3-Propoxypicolinimidamide) often exhibit lower yields (~6%) due to steric hindrance during condensation steps . Hydrochloride salt formation (common in these compounds) improves solubility and crystallinity, as noted in the synthesis of 5-isopropoxypicolinimidamide .

Structural Similarity :

- 5-Methoxypicolinimidamide hydrochloride (91% similarity to the chloro analog) shares a near-identical core structure, suggesting overlapping biological targets, though methoxy’s electron-donating nature may reduce electrophilic reactivity compared to chloro .

Biological Data Gaps :

- While 5-Chloro-N-hydroxypicolinimidamide’s kinase inhibition is hypothesized based on benzamide derivatives in , explicit activity data are unavailable. In contrast, 5-isopropoxypicolinimidamide’s macrofilaricidal efficacy is well-documented .

Q & A

Synthesis and Optimization

Basic Question: What are the established synthetic routes for 5-Chloro-N-hydroxypicolinimidamide, and what key intermediates are involved? Answer: The synthesis typically involves halogenation and hydroxylation of picolinimidamide precursors. A common route starts with picolinic acid derivatives, where chlorination at the 5-position is achieved using N-chlorosuccinimide (NCS) in acetic acid under reflux (60–80°C for 6–12 hours). The hydroxylamine group is introduced via nucleophilic substitution or condensation with hydroxylamine hydrochloride in ethanol/water (1:1) at pH 8–9 . Key intermediates include 5-chloropicolinic acid and N-hydroxypicolinimidamide precursors.

Advanced Question: How can researchers optimize reaction yields and enantioselectivity in the synthesis of 5-Chloro-N-hydroxypicolinimidamide derivatives? Answer: Optimization strategies include:

- Catalytic Systems : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol/water mixtures stabilize the hydroxylamine group .

- pH Control : Maintaining pH 8–9 during hydroxylamine addition minimizes side reactions like over-oxidation .

Contradictory reports on optimal temperatures (60°C vs. 80°C) suggest systematic screening using design-of-experiments (DoE) methodologies to resolve discrepancies .

Structural Characterization

Basic Question : What analytical techniques are essential for confirming the structure of 5-Chloro-N-hydroxypicolinimidamide? Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies chlorine-induced deshielding (δ 8.2–8.5 ppm for aromatic protons) and hydroxylamine protons (δ 5.5–6.0 ppm, broad singlet) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 188.03 (calculated for C₆H₅ClN₂O₂).

- X-ray Crystallography : Resolves bond angles and confirms the imidamide functional group’s geometry .

Advanced Question : How can researchers address conflicting crystallographic data on the tautomeric forms of 5-Chloro-N-hydroxypicolinimidamide? Answer: Contradictions in reported tautomers (e.g., keto-enol vs. hydroxamic acid forms) require:

- Variable-Temperature NMR : To track proton exchange dynamics.

- DFT Calculations : Compare experimental IR/Raman spectra with simulated tautomer energies .

- pH-Dependent Studies : Monitor tautomeric shifts via UV-Vis spectroscopy at pH 4–10 .

Biological Activity and Mechanisms

Basic Question : What in vitro assays are suitable for evaluating the antimicrobial activity of 5-Chloro-N-hydroxypicolinimidamide? Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with MIC values typically ≤25 µg/mL .

- Enzyme Inhibition : Target metallo-β-lactamases (MBLs) using nitrocefin hydrolysis assays, noting IC₅₀ values <10 µM .

Advanced Question : How can researchers reconcile discrepancies in reported IC₅₀ values for MBL inhibition? Answer: Contradictory IC₅₀ data (e.g., 5 µM vs. 15 µM) may arise from:

- Assay Conditions : Variations in buffer composition (Tris-HCl vs. HEPES) or Zn²⁺ concentration .

- Enzyme Source : Recombinant vs. native MBLs may differ in cofactor binding.

Validate results using orthogonal methods (e.g., isothermal titration calorimetry) and adhere to NIH guidelines for assay standardization .

Data Interpretation and Theoretical Frameworks

Basic Question : What statistical methods are recommended for analyzing dose-response data in studies of 5-Chloro-N-hydroxypicolinimidamide? Answer:

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with Tukey’s Test : Compare multiple treatment groups, ensuring p <0.05 significance .

Advanced Question : How can researchers integrate computational modeling to predict structure-activity relationships (SAR) for novel derivatives? Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to MBL active sites, focusing on H-bond interactions with His263 and Zn²⁺ ions .

- QSAR Models : Train models with descriptors like ClogP and polar surface area, validated via leave-one-out cross-validation (R² >0.7) .

Methodological Design and Replicability

Basic Question : What steps ensure reproducibility in synthesizing 5-Chloro-N-hydroxypicolinimidamide? Answer:

- Detailed Protocols : Specify solvent purity, reaction time (±5%), and temperature control (±1°C).

- Batch Records : Document lot numbers of reagents (e.g., NCS from Sigma-Aldrich, ≥98%) .

Advanced Question : How can researchers design studies to resolve contradictions in reported biological activities? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.